

An In-depth Technical Guide to 4-Chloro-3-iodobenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzaldehyde

Cat. No.: B1588996

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Introduction

4-Chloro-3-iodobenzaldehyde is a di-substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of an aldehyde group, a chloro group, and an iodo group on the benzene ring provides multiple reactive sites. This unique trifunctionality allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The aldehyde group is amenable to nucleophilic additions and condensations, while the carbon-halogen bonds offer distinct reactivities in cross-coupling reactions. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.

IUPAC Name, Synonyms, and Identifiers

Correctly identifying a chemical reagent is critical for reproducibility and safety. The standard nomenclature and registry numbers for this compound are well-established.

- IUPAC Name: **4-chloro-3-iodobenzaldehyde**^[1]
- Synonyms: Benzaldehyde, 4-chloro-3-iodo-[^[1]^[2]^[3]]

- CAS Number: 276866-90-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

A comprehensive list of identifiers is summarized in the table below for facile reference.

Identifier	Value	Source(s)
IUPAC Name	4-chloro-3-iodobenzaldehyde	[1]
CAS Number	276866-90-1	[1] [2] [3]
Molecular Formula	C ₇ H ₄ ClIO	[1] [2] [3]
Molecular Weight	266.46 g/mol	[1] [2]
InChIKey	ARCZAXXTPLCEMP-UHFFFAOYSA-N	[1] [4]
Canonical SMILES	C1=CC(=C(C=C1C=O)I)Cl	[1] [4]
PubChem CID	11230916	[1] [3]

Physicochemical Properties

The physical properties of **4-chloro-3-iodobenzaldehyde** dictate its handling, storage, and reaction conditions. It is typically a white to off-white or yellow solid, with solubility in common organic solvents but limited solubility in water.[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
Appearance	White to off-white Solid	[2]
Melting Point	117 °C	[2]
Boiling Point	304.0 ± 27.0 °C (Predicted)	[2]
Density	1.971 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Insoluble in water (0.093 g/L at 25°C)	[3]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[2]

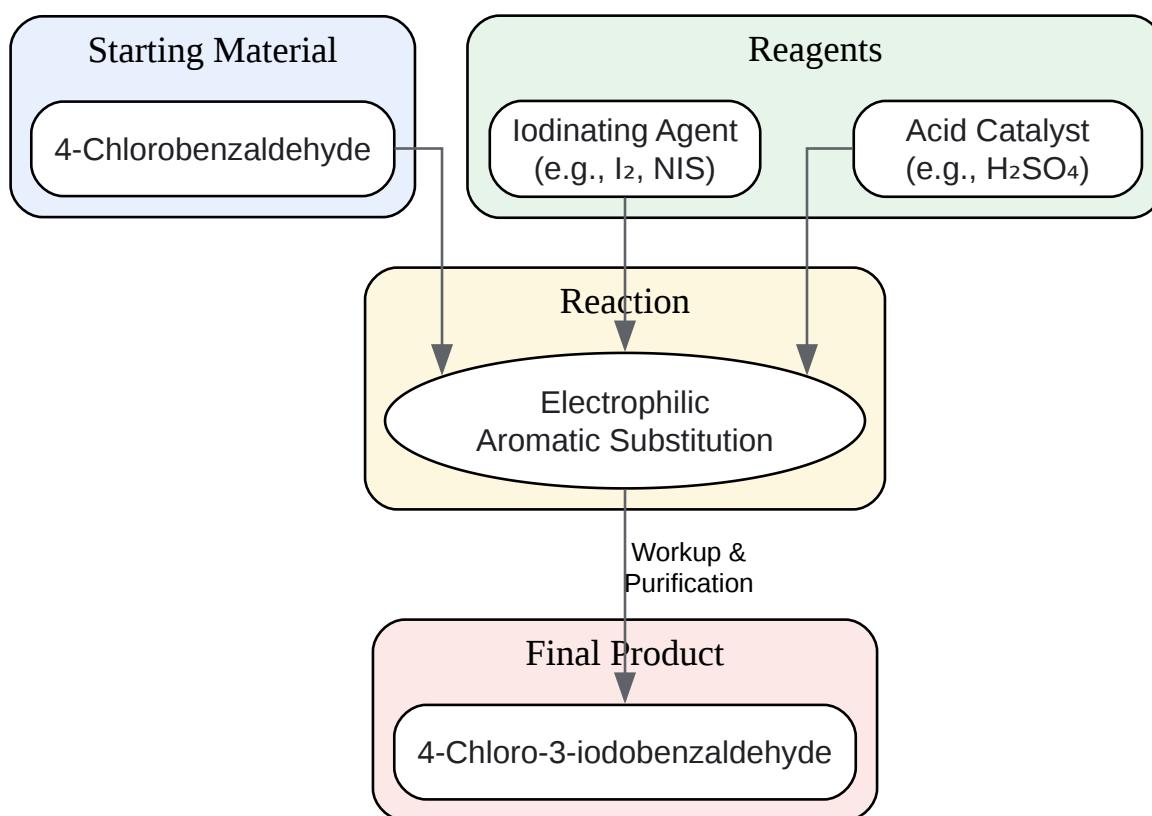
Part 2: Synthesis and Reactivity

The utility of **4-chloro-3-iodobenzaldehyde** stems from its accessibility through synthesis and its predictable reactivity at its three functional sites.

Synthesis Pathway: Electrophilic Aromatic Substitution

A common and logical synthetic route to **4-chloro-3-iodobenzaldehyde** involves the direct iodination of 4-chlorobenzaldehyde. This is an electrophilic aromatic substitution reaction. The chloro and aldehyde groups are ortho-, para-, and meta-directing, respectively. The ortho-position to the chlorine and meta-position to the aldehyde is sterically and electronically favored for the introduction of the iodine.

The diagram below illustrates the general workflow for this synthesis.



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Caption: Synthetic workflow for **4-chloro-3-iodobenzaldehyde**.

Experimental Protocol: Iodination of 4-Chlorobenzaldehyde

This protocol is a representative procedure based on established methods for aromatic iodination.

- **Reaction Setup:** To a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., acetic acid or dichloromethane), add the iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I_2).
- **Catalysis:** Slowly add a catalytic amount of a strong acid, like sulfuric acid, to the mixture at a controlled temperature (typically 0-5°C) to generate the electrophilic iodine species. The acid protonates the iodinating agent, increasing its electrophilicity.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Workup and Quenching:** Once complete, the reaction is quenched by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a solvent system like ethanol/water, to yield pure **4-chloro-3-iodobenzaldehyde**.

Chemical Reactivity and Strategic Application

The synthetic power of **4-chloro-3-iodobenzaldehyde** lies in the differential reactivity of its functional groups.

- **Aldehyde Group:** This group is a prime site for nucleophilic attack and condensation reactions. It can be used to form Schiff bases, stilbenes (via Wittig reaction), or be converted into alcohols (reduction) or carboxylic acids (oxidation).

- Carbon-Iodine Bond: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkynyl, or amino groups at the 3-position.
- Carbon-Chlorine Bond: While less reactive than the C-I bond, the C-Cl bond can still participate in cross-coupling reactions under more forcing conditions, enabling sequential, site-selective functionalization.

This orthogonal reactivity is a cornerstone of its utility, allowing for a step-wise, controlled construction of complex molecular scaffolds.

Part 3: Applications in Research and Drug Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals. The unique substitution pattern of **4-chloro-3-iodobenzaldehyde** makes it a valuable precursor for various biologically active molecules.

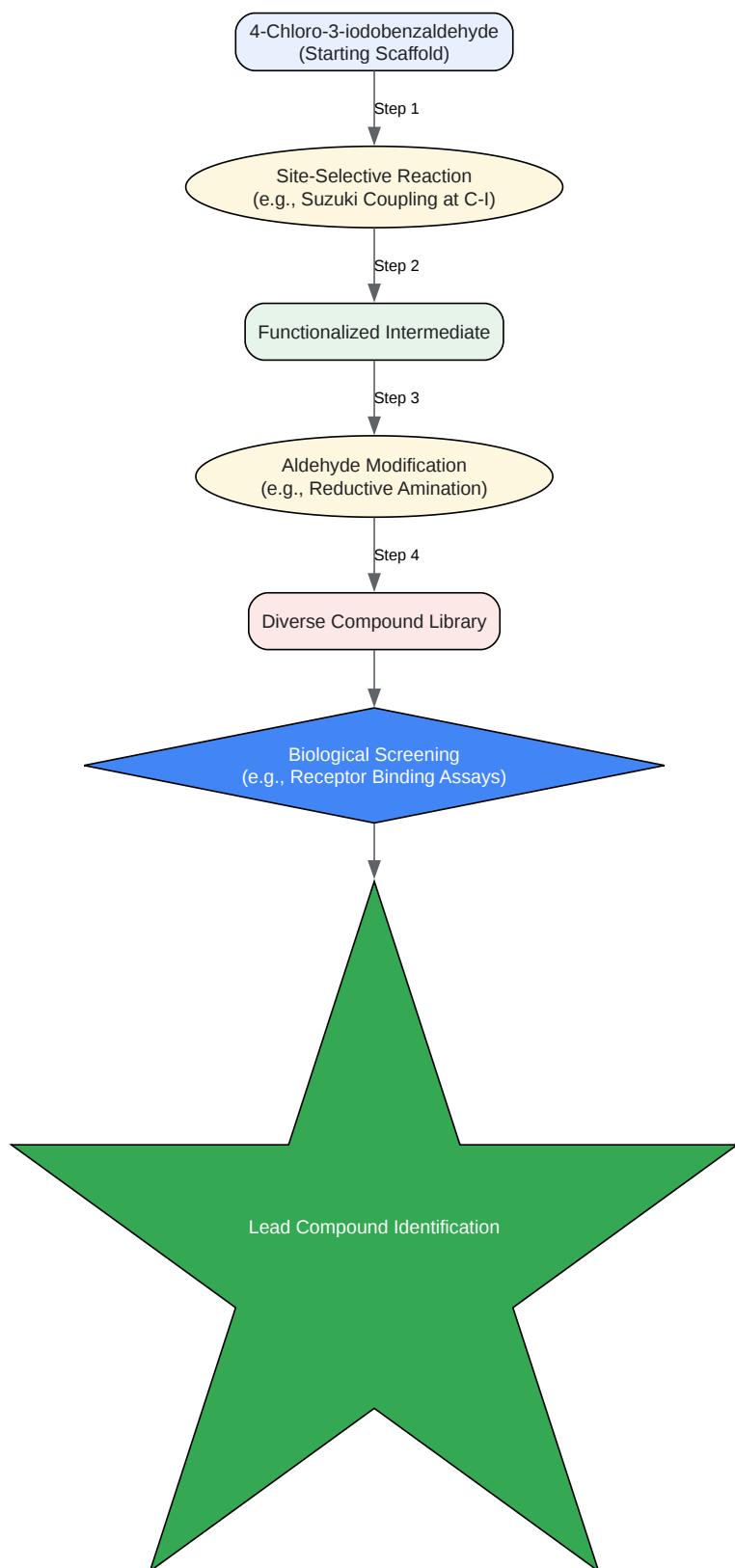
Intermediate in Pharmaceutical Synthesis

This compound serves as a key building block for a range of therapeutic agents. While specific drug synthesis pathways are often proprietary, its structure is analogous to intermediates used in creating compounds targeting various receptors and enzymes. For instance, halogenated aromatic aldehydes are common precursors in the synthesis of kinase inhibitors, receptor antagonists, and other complex heterocyclic systems. The presence of halogens can enhance metabolic stability and binding affinity of the final drug molecule.^[5]

Role as a Molecular Scaffold

4-Chloro-3-iodobenzaldehyde is described as a ligand that can act as an antagonist at the 5-HT₇ receptor, which is implicated in conditions like neuropathic pain and depression.^[6] Its biphenyl-like structure, achievable through cross-coupling at the iodine position, is a common motif in pharmacologically active compounds.^[6]

The general workflow for leveraging this compound in drug discovery is depicted below.

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Caption: Drug discovery workflow using the target scaffold.

This strategic approach, often employed in diversity-oriented synthesis, allows for the rapid generation of a library of related compounds.[\[7\]](#) These libraries can then be screened for biological activity to identify promising lead candidates for further development.

Part 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

- Hazard Classification: **4-Chloro-3-iodobenzaldehyde** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[1\]](#)
- GHS Hazard Statements: H302, H315, H319, H335.[\[1\]](#)
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[\[2\]](#)

Conclusion

4-Chloro-3-iodobenzaldehyde is a synthetically powerful and versatile building block. Its well-defined chemical properties and the orthogonal reactivity of its three distinct functional groups provide chemists with a reliable tool for the construction of complex and diverse molecular architectures. For professionals in drug discovery and materials science, this compound offers a strategic advantage, enabling efficient and controlled synthetic pathways to novel molecules with significant therapeutic and functional potential. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

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